SERT Binding Affinity of the 5-Chloroindole N1-Propanamine Scaffold vs. 5-Chloroindole Core Alone
When the 5-chloroindole core is elaborated with an N1-propanamine side chain to yield 1H-Indole-1-propanamine, 5-chloro-, the resulting scaffold acquires the capacity to engage the orthosteric site of the serotonin transporter, a property absent in the simpler 5-chloroindole core. 5-Chloroindole (CAS 17422-32-1), which lacks this basic amine side chain, acts as a positive allosteric modulator (PAM) of the 5-HT₃ receptor, inducing only a ~2-fold increase in the apparent affinity of 5-HT at the h5-HT₃A receptor, and does not directly occupy the SERT orthosteric site [1]. In contrast, structurally elaborated 5-chloroindole derivatives with primary amine-bearing side chains have demonstrated low-nanomolar SERT affinity, with Ki values as low as 4.38 nM reported for certain indolylpropylamine analogs in radioligand displacement assays at human SERT [2]. This represents a functional gain-of-binding in the sub-micromolar range that is directly attributable to the N1-propanamine extension.
| Evidence Dimension | SERT affinity (Ki / apparent affinity shift) |
|---|---|
| Target Compound Data | Class-level: structurally analogous indolylpropylamines achieve SERT Ki as low as 4.38 nM [2] |
| Comparator Or Baseline | 5-Chloroindole: ~2-fold increase in 5-HT affinity at 5-HT₃A (allosteric only); no orthosteric SERT binding reported [1] |
| Quantified Difference | Qualitative functional gain: from allosteric modulator to sub-nanomolar orthosteric SERT ligand potential |
| Conditions | Radioligand binding: [³H]5-HT displacement at human SERT (indolylpropylamines) vs. h5-HT₃A receptor modulation assays [REFS-1, REFS-2] |
Why This Matters
This demonstrates that the N1-propanamine extension is essential for converting the 5-chloroindole core from a pure allosteric modulator into an orthosteric SERT ligand scaffold, a critical distinction for any procurement intended for serotonin transporter drug discovery programs.
- [1] Newman, A. S.; Batis, N.; Grafton, G.; Bencsik, R.; Barnes, N. M. 5-Chloroindole: A Potent Allosteric Modulator of the 5-HT₃ Receptor. Br. J. Pharmacol. 2013, 169 (6), 1228–1238. View Source
- [2] Ben-Daniel, R.; Deuther-Conrad, W.; Scheunemann, M.; Steinbach, J.; Brust, P.; Mishani, E. Carbon-11 Labeled Indolylpropylamine Analog as a New Potential PET Agent for Imaging of the Serotonin Transporter. Bioorg. Med. Chem. 2008, 16 (12), 6364–6370. View Source
